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"mitigating experimental artifacts with MSI-1436 lactate"

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Compound of Interest

Compound Name: MSI-1436 lactate

Cat. No.: B10800591 Get Quote

MSI-1436 Lactate Technical Support Center

Welcome to the technical support center for **MSI-1436 lactate** (trodusquemine). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing **MSI-1436 lactate** in their experiments while mitigating potential artifacts.

Frequently Asked Questions (FAQs)

Q1: What is MSI-1436 lactate and what is its primary mechanism of action?

MSI-1436 lactate, also known as trodusquemine, is a selective, non-competitive, allosteric inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[1][2] PTP1B is a key negative regulator of insulin and leptin signaling pathways.[3][4] By inhibiting PTP1B, MSI-1436 enhances signaling through these pathways, making it a valuable tool for research in diabetes, obesity, and oncology.[3]

Q2: What is the selectivity of MSI-1436 for PTP1B?

MSI-1436 exhibits a high degree of selectivity for PTP1B over other protein tyrosine phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP). The IC50 for PTP1B is approximately 1 μ M, while for TCPTP it is significantly higher at 224 μ M, indicating a 200-fold preference for PTP1B. This high selectivity is attributed to its unique allosteric binding mechanism targeting the C-terminal region of PTP1B, which is not structurally conserved among other PTPs.



Q3: What are the recommended storage conditions for MSI-1436 lactate?

For long-term storage, **MSI-1436 lactate** powder should be stored at 4°C, sealed, and protected from moisture. Stock solutions can be stored at -80°C for up to two years or at -20°C for up to one year. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q4: How should I prepare MSI-1436 lactate for in vitro and in vivo experiments?

MSI-1436 lactate is soluble in dimethyl sulfoxide (DMSO) and 0.1 M hydrochloric acid (HCl). For cell culture experiments, a stock solution in DMSO is commonly used and then diluted in culture medium to the final working concentration. For in vivo studies in mice, **MSI-1436 lactate** can be dissolved in saline for intraperitoneal (IP) injection.

Troubleshooting Guide

Issue 1: Inconsistent or lack of expected biological effect in cell culture.

- Question: I am not observing the expected increase in insulin receptor phosphorylation in my cell line after treatment with MSI-1436 lactate. What could be the issue?
- Answer:
 - Cell Line Specificity: The expression level of PTP1B can vary between cell lines. Confirm that your cell line expresses sufficient levels of PTP1B.
 - Compound Stability: Ensure that your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider preparing fresh dilutions from a new stock vial. While stable, prolonged incubation in culture medium at 37°C could lead to degradation.
 - Dosage and Incubation Time: The optimal concentration and treatment time can vary. A
 typical starting concentration for in vitro studies is 10 μM. Perform a dose-response and
 time-course experiment to determine the optimal conditions for your specific cell line and
 experimental endpoint.



- Serum Interference: Components in fetal bovine serum (FBS) can sometimes interact with small molecules. If you suspect interference, consider reducing the serum concentration during the treatment period, if compatible with your cell line's health.
- Vehicle Control: Ensure your vehicle control (e.g., DMSO) is at the same final concentration as in your treated samples and is not causing any cellular stress.

Issue 2: Unexpected animal behavior or toxicity in in vivo studies.

Question: My mice are showing signs of distress after intraperitoneal injection of MSI-1436
 lactate. How can I address this?

Answer:

- Dosage: While generally well-tolerated, high doses may lead to adverse effects. Phase 1 clinical trials in humans noted nausea at a dose of 40 mg/m2. Review your dosage calculation. Effective doses in mice for stimulating tissue regeneration have been reported to be as low as 0.125 mg/kg, which are 5-50 times lower than the maximum well-tolerated human dose. For obesity studies in mice, doses of 5-10 mg/kg via IP injection have been used.
- Vehicle and Formulation: Ensure the compound is fully dissolved in the vehicle (e.g., saline). Particulate matter can cause irritation upon injection.
- Route of Administration: MSI-1436 has poor oral bioavailability, making IP injection a common choice. If IP injection is causing issues, consider alternative parenteral routes, though this may require re-optimizing the dosage and assessing the pharmacokinetic profile.
- Pair-Fed Controls: MSI-1436 can suppress appetite. To distinguish between the direct metabolic effects of the compound and the effects of reduced food intake, it is crucial to include a pair-fed control group that receives the vehicle and is fed the same amount of food as the MSI-1436-treated group.

Issue 3: High background or assay interference.



 Question: I am seeing high background in my fluorescence-based assay after using MSI-1436 lactate. Could the compound be interfering?

Answer:

- Autofluorescence: While not commonly reported for MSI-1436, some small molecules can exhibit autofluorescence. To test for this, run a control sample with MSI-1436 in your assay buffer without the fluorescent probe or cells.
- Interaction with Assay Reagents: MSI-1436 is an aminosterol. Its structure could
 potentially lead to non-specific interactions with certain assay components. To check for
 this, perform the assay in a cell-free system with and without MSI-1436 to see if it directly
 affects the assay chemistry.
- Cellular Localization: Fluorescently labeled trodusquemine has been shown to accumulate
 in lysosomes. If your assay involves lysosomal function or uses probes that accumulate in
 lysosomes, this could be a source of artifacts. Consider using alternative assays or
 imaging techniques to confirm your findings.

Quantitative Data Summary

Parameter	Value	Species/System	Reference
IC50 (PTP1B)	~1 µM	In vitro	
IC50 (TCPTP)	224 μΜ	In vitro	_
In Vitro Working Concentration	0.1 - 100 μΜ	Cultured cells	
In Vivo Dosage (Obesity)	5 - 10 mg/kg (i.p.)	Mouse	
In Vivo Dosage (Regeneration)	0.125 - 1.25 mg/kg (i.p.)	Mouse, Zebrafish	
Solubility (DMSO)	54 mg/mL	N/A	_
Solubility (0.1 M HCl)	50 mg/mL	N/A	



Experimental Protocols

Protocol 1: In Vitro PTP1B Inhibition in HepG2 Cells

- Cell Seeding: Plate HepG2 cells in a suitable culture plate and allow them to adhere and reach 70-80% confluency.
- Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal signaling.
- MSI-1436 lactate Treatment: Prepare a 10 mM stock solution of MSI-1436 lactate in DMSO.
 Dilute the stock solution in a serum-free medium to a final working concentration of 10 μM.
 Pre-treat the cells with the MSI-1436 lactate solution or vehicle (DMSO) for 30 minutes.
- Insulin Stimulation: Stimulate the cells with 100 nM insulin for 10-15 minutes.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Western Blot Analysis: Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of the insulin receptor (IRβ) and downstream targets like STAT3.

Protocol 2: In Vivo Study of Fat-Specific Weight Loss in Diet-Induced Obese Mice

- Animal Model: Use a diet-induced obesity mouse model (e.g., C57BL/6J mice on a high-fat diet for 12-16 weeks).
- Group Allocation: Randomly assign mice to three groups: Vehicle control (saline, 10 mL/kg, i.p.), MSI-1436 lactate (initial dose of 10 mg/kg followed by weekly doses of 5 mg/kg, i.p.), and Pair-fed control (saline injection, fed the same amount as the MSI-1436 group).
- Treatment and Monitoring: Administer the treatments as scheduled. Monitor body weight, food intake, and animal welfare daily.
- Endpoint Analysis: At the end of the study (e.g., 23 days), collect blood for plasma analysis (insulin, leptin levels). Euthanize the mice and collect tissues (e.g., hypothalamus, adipose tissue, liver) for further analysis such as Western blotting for p-STAT3 and p-IRβ or histological examination of adipocyte size.

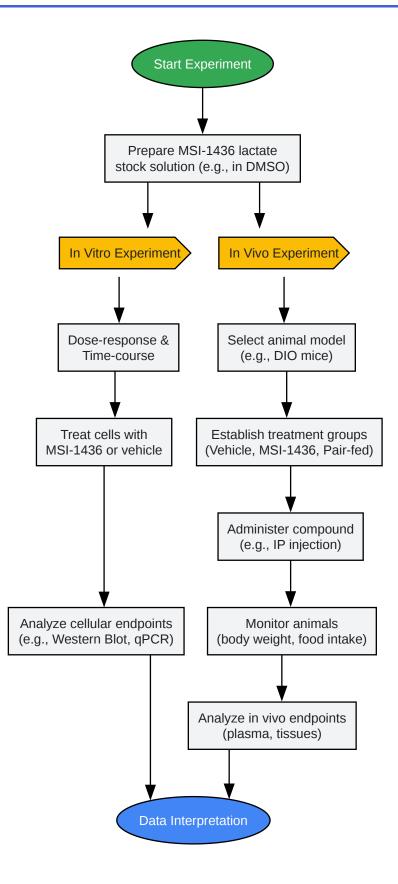




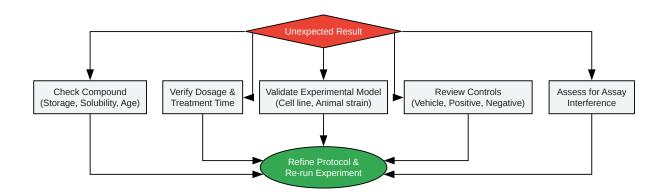
Visualizations

Caption: MSI-1436 lactate signaling pathway.









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